

Cross-Reactivity Profiling of 4-(o-tolyloxy)piperidine Based Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 4-(o-tolyloxy)piperidine

Cat. No.: B1350241

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the "4-(o-tolyloxy)piperidine" scaffold. Due to the limited availability of public data for this specific parent compound, this guide focuses on the cross-reactivity of structurally related piperidine derivatives to provide insights into potential off-target interactions. The data presented herein is intended to aid in the early stages of drug development by highlighting potential areas for safety and selectivity screening.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (K_i) and inhibitory concentrations (IC_{50}) of various piperidine derivatives at key off-target sites, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This data, gathered from various pharmacological studies, allows for a comparative assessment of the selectivity of different structural analogs.

Table 1: Comparative Binding Affinities (K_i , nM) of Piperidine Derivatives at Selected GPCRs

Compound/ Derivative Class	σ_1 Receptor	σ_2 Receptor	Dopamine D ₂ Receptor	Dopamine D ₄ Receptor	Serotonin 5-HT _{2a} Receptor	Muscarinic M ₂ Receptor
Phenoxyalkylpiperidines	0.34 - 23.5[1]	17.2 - 809[1]	-	-	-	-
Benzylalkylpiperidines	-	-	>1000	96 - 1939[2]	-	-
4-Arylpiperidines	1.41 - 15[3]	>500[3]	-	-	Very weak affinity	-
3-[(Aryl)(4-fluorobenzoyloxy)methyl]piperidines	-	-	-	-	Very weak affinity[4]	-
Diphenylsulfonylalkylpiperidines	-	-	-	-	-	High Affinity & Selectivity[5]

Note: A lower K_i value indicates a higher binding affinity. "-" indicates data not available.

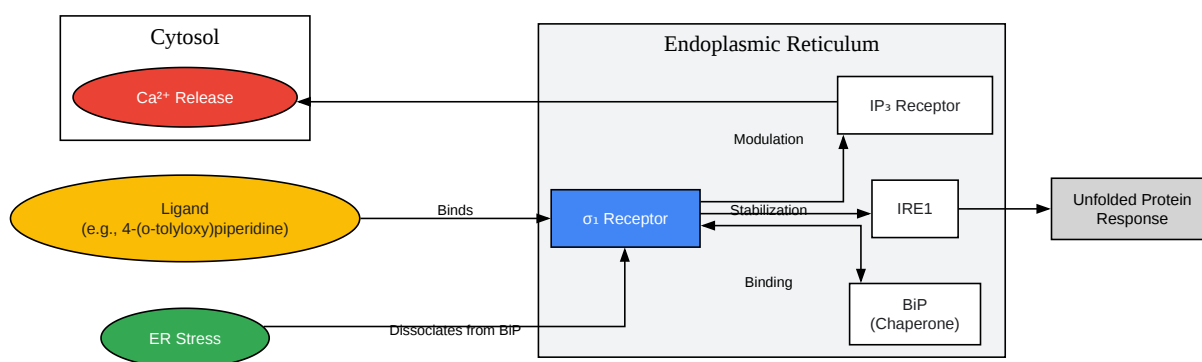
Table 2: Inhibitory Activity (IC₅₀, nM) of Piperidine Derivatives at hERG Channel and Acetylcholinesterase

Compound/Derivative Class	hERG Channel Inhibition (IC ₅₀)	Acetylcholinesterase Inhibition (IC ₅₀)
4-amino piperidine analogs	Concentration-dependent blockage[6]	-
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine	-	5.7[7]
General Piperidine Derivatives	Can be potent inhibitors[6]	0.56 - 985,000[8]

Note: A lower IC₅₀ value indicates a higher inhibitory potency. "-" indicates data not available.

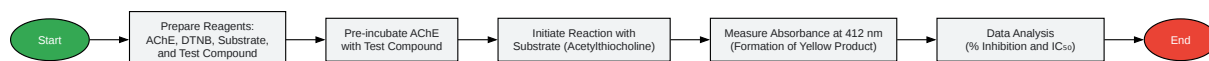
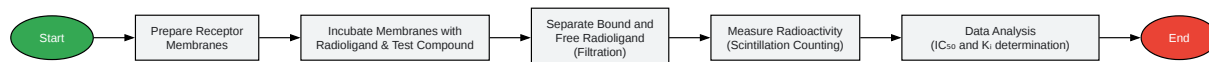
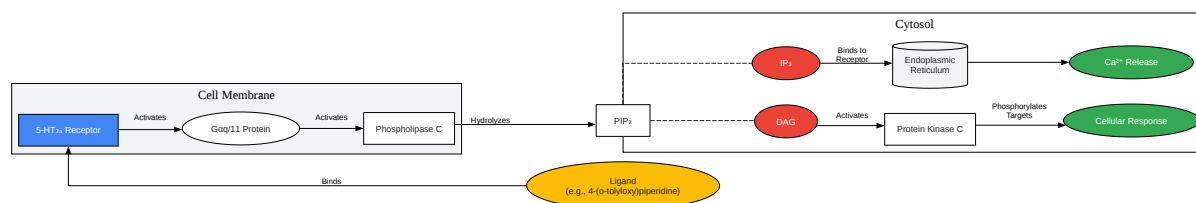
Key Off-Target Signaling Pathways

Understanding the signaling pathways of potential off-targets is crucial for predicting the functional consequences of cross-reactivity. Below are diagrams of key signaling pathways for receptors that piperidine-based compounds have been shown to interact with.



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Sigma-1 Receptor Signaling Pathway



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